N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13(11-3-8-20-9-11)15-4-6-16-5-1-10-2-7-19-12(10)14(16)18/h1-3,5,7-9H,4,6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUOIEIJXHAMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1C=CO2)CCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[2,3-c]pyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable electrophiles . The thiophene-3-carboxamide moiety is then introduced via amide coupling reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furo[2,3-c]pyridine ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in DCM at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furo[2,3-c]pyridine ring can yield epoxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The compound’s heterocyclic structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The compound shares structural motifs with patented heterocyclic derivatives, such as:
- 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 in Patent ): Key Differences: Replaces the furopyridine core with a tetrahydroquinoline-thiazole system. Pharmacological Relevance: Demonstrated activity in kinase inhibition assays (Table 1 in ), though specific IC₅₀ values are undisclosed.
- 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24 in Patent ): Key Differences: Incorporates a pyridopyridazine scaffold and adamantane substituent, enhancing lipophilicity. Pharmacological Relevance: Exhibited improved metabolic stability in preclinical models (Table 3 in ).
Table 1: Structural and Functional Comparison
Functional Analogues with Antioxidant Activity
- Aldisin (): Mechanism: Scavenges O·₂⁻, ·OH, and DPPH radicals with IC₅₀ values in the µM range .
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.4 g/mol. Its structure features a thiophene ring fused with a furo[2,3-c]pyridine moiety, which is known to enhance biological interactions due to its heterocyclic nature.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 2034413-37-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases by occupying ATP-binding sites, crucial for cellular signaling pathways.
- Receptor Modulation : It can bind to receptors, influencing their activity and potentially leading to therapeutic effects.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections.
Biological Activity Studies
Recent studies have investigated the biological activities of thiophene derivatives, including those related to this compound. Here are key findings:
- Anticancer Activity : A study on related compounds showed significant antiproliferative effects against various cancer cell lines (breast, colon, lung), indicating potential for cancer therapy .
- Antimicrobial Effects : Research has highlighted the antibacterial and antifungal activities of thiophene derivatives, suggesting that the compound may exhibit similar properties .
Case Studies
Several case studies have been conducted on related compounds that provide insights into the potential efficacy and applications of this compound:
-
Case Study on Anticancer Properties :
- Objective : Evaluate the antiproliferative activity against cancer cell lines.
- Methodology : Compounds were tested using standard MTT assays.
- Results : Compounds exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer potential.
-
Case Study on Antimicrobial Activity :
- Objective : Assess antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : Notable zones of inhibition were observed, confirming the antimicrobial properties.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide?
A widely used approach involves the condensation of pyrrolopyridine or furopyridine intermediates with thiophene-3-carboxamide derivatives under acidic or basic conditions. For example, pyrrolopyridine intermediates can be prepared via photocyclization or [4+2] cyclocondensation reactions, followed by coupling with thiophene-3-carboxamide using carbodiimide-based coupling reagents (e.g., EDC or DCC) . Key reaction parameters include solvent polarity (e.g., DMF or THF) and temperature control (60–80°C) to minimize side reactions.
Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?
Optimization requires systematic variation of:
- Temperature : Elevated temperatures (80–100°C) may accelerate coupling but risk decomposition.
- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or base additives (e.g., DMAP) can stabilize transition states .
Parallel monitoring via TLC or HPLC is critical to identify optimal stopping points .
Basic: What spectroscopic techniques are used to confirm the structural integrity of this compound?
- NMR : ¹H and ¹³C NMR confirm the presence of the furopyridine ring (δ 6.8–7.5 ppm for aromatic protons) and thiophene carboxamide (δ 2.8–3.2 ppm for ethyl linker) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thiophene C-S) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Discrepancies often arise from tautomerism in the furopyridine ring or solvent-dependent shifts. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria .
- Cross-validation with X-ray crystallography or computational modeling (DFT) to assign ambiguous signals .
- Comparative analysis with structurally related compounds (e.g., ’s thieno[2,3-c]pyridine derivatives) .
Basic: What is the hypothesized mechanism of action for this compound in biological systems?
The compound’s furopyridine and thiophene moieties enable dual interactions:
- Hydrophobic binding via the furopyridine ring to protein pockets (e.g., kinase ATP sites) .
- Hydrogen bonding through the carboxamide group with residues like Asp or Glu .
Preliminary in vitro studies suggest inhibitory activity against cancer cell lines (IC₅₀ ~1–10 µM), likely via kinase or epigenetic target modulation .
Advanced: What methodologies are used to identify and validate biological targets?
- Pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .
- Surface plasmon resonance (SPR) or ITC to quantify binding affinities (KD values) .
- CRISPR-Cas9 knockout models to assess phenotypic rescue upon target gene deletion .
Basic: How is the compound’s stability assessed under experimental conditions?
- Forced degradation studies : Exposure to heat (40–60°C), light, and pH extremes (1–13) with HPLC monitoring .
- Solution stability : Kinetic analysis in PBS or cell culture media at 37°C over 24–72 hours .
Degradation products (e.g., hydrolyzed amide bonds) are identified via LC-MS .
Advanced: What strategies mitigate instability in biological assays?
- Prodrug modification : Masking the carboxamide as an ester to enhance plasma stability .
- Lyophilization : Storage in lyophilized form with cryoprotectants (e.g., trehalose) .
- Co-solvents : Use of DMSO (<1%) or cyclodextrins to prevent aggregation .
Basic: What in vitro models are used to evaluate anticancer activity?
- Cell viability assays : MTT or CellTiter-Glo in adherent lines (e.g., HeLa, MCF-7) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- Migration inhibition : Scratch assays or Boyden chambers .
Advanced: How are data contradictions between in vitro and in vivo efficacy addressed?
- Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and tissue distribution .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites .
- Tumor microenvironment models : 3D spheroids or co-cultures with fibroblasts to mimic in vivo conditions .
Basic: What structural features influence the compound’s selectivity?
- Furopyridine substituents : Electron-withdrawing groups (e.g., -NO₂) enhance kinase affinity .
- Ethyl linker length : Shorter linkers reduce off-target binding to cytochrome P450 enzymes .
- Thiophene substitution : 3-carboxamide vs. 2-carboxamide alters hydrogen-bonding networks .
Advanced: How is structure-activity relationship (SAR) data analyzed computationally?
- Molecular docking : AutoDock or Glide to predict binding poses in target proteins (e.g., BRD4) .
- QSAR models : ML-based regression to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ .
- Free-energy perturbation (FEP) : Assess the impact of substituents on binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
